

An In-Depth Technical Guide to the Toxicological Profile of Dibromopropane Isomers

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Compound of Interest

Compound Name: *Dibromopropane*

Cat. No.: *B1216051*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of three **dibromopropane** isomers: 1,2-**dibromopropane**, 1,3-**dibromopropane**, and 2,2-**dibromopropane**. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development by consolidating data on acute toxicity, irritation, genotoxicity, carcinogenicity, and reproductive toxicity. This document summarizes key quantitative data in structured tables, details experimental methodologies for pivotal studies, and visualizes metabolic and toxicological pathways using Graphviz diagrams. The information presented herein is crucial for risk assessment and the safe handling of these compounds in research and industrial settings.

Introduction

Dibromopropane isomers are halogenated hydrocarbons with the chemical formula $C_3H_6Br_2$. While structurally similar, their toxicological properties can vary significantly due to differences in their metabolic activation and interaction with biological macromolecules. An understanding of these differences is paramount for assessing potential health risks. This guide focuses on providing a detailed comparative analysis of 1,2-**dibromopropane**, 1,3-**dibromopropane**, and 2,2-**dibromopropane**.

Physicochemical Properties

A foundational understanding of the physicochemical properties of each isomer is essential for interpreting their toxicological profiles.

Property	1,2-Dibromopropane	1,3-Dibromopropane	2,2-Dibromopropane
CAS Number	78-75-1	109-64-8	594-16-1
Molecular Formula	C ₃ H ₆ Br ₂	C ₃ H ₆ Br ₂	C ₃ H ₆ Br ₂
Molecular Weight	201.89 g/mol	201.89 g/mol	201.89 g/mol
Appearance	Colorless liquid	Colorless to slightly yellow liquid	No data available
Boiling Point	141-142 °C	167 °C	114-115 °C
Density	1.93 g/cm ³	1.989 g/mL at 25 °C	1.784 g/cm ³
Water Solubility	1.43 g/L	1.68 g/L	No data available
log Kow	2.28	2.02 - 2.56	No data available

Toxicological Profiles

Acute Toxicity

The acute toxicity of **dibromopropane** isomers varies, with oral and inhalation routes being of primary concern.

Endpoint	1,2-Dibromopropane	1,3-Dibromopropane	2,2-Dibromopropane
Oral LD ₅₀ (rat)	741 mg/kg[1]	315 mg/kg[2]	No data available
Dermal LD ₅₀ (rat)	No data available	>2000 mg/kg[2]	Harmful in contact with skin (Category 4) [3]
Inhalation LC ₅₀ (rat)	12,000 mg/m ³ /4h	No data available	Harmful if inhaled (Category 4)[3]

Skin and Eye Irritation

1,3-**Dibromopropane** has been shown to be a skin and severe eye irritant. Data for the other isomers is limited.

Endpoint	1,2-Dibromopropane	1,3-Dibromopropane	2,2-Dibromopropane
Skin Irritation (rabbit)	No data available	Slight irritant, erythema reversed in 5-6 days[2]	Causes skin irritation (Category 2)[3]
Eye Irritation (rabbit)	No data available	Severe irritant[2]	Causes serious eye irritation (Category 2) [3]

Genotoxicity

Both 1,2- and 1,3-**dibromopropane** have demonstrated mutagenic potential in bacterial reverse mutation assays.

Assay	1,2-Dibromopropane	1,3-Dibromopropane	2,2-Dibromopropane
Ames Test (S. typhimurium)	Positive in TA100 and TA1535 (with metabolic activation)	Positive in TA100 and TA1535 (with metabolic activation) [2]	No data available
In vivo Micronucleus Assay (mouse)	Negative in bone marrow	No data available	No data available

Carcinogenicity

The carcinogenic potential of 1,2- and 1,3-**dibromopropane** has been investigated, with structural similarities to other carcinogenic halogenated propanes raising concerns.

Species/Route	1,2-Dibromopropane	1,3-Dibromopropane	2,2-Dibromopropane
Rat (Inhalation)	Evidence of carcinogenicity (nasal cavity tumors) in a National Toxicology Program (NTP) bioassay. [4] [5] [6]	Considered possibly carcinogenic to humans due to structural similarity to known carcinogens. [2]	No data available
Mouse (Inhalation)	Evidence of carcinogenicity (nasal cavity tumors) in an NTP bioassay. [4] [5] [6]	No data available	No data available

Reproductive and Developmental Toxicity

Data on reproductive and developmental toxicity is limited for all three isomers.

Endpoint	1,2-Dibromopropane	1,3-Dibromopropane	2,2-Dibromopropane
Reproductive Toxicity	No definitive data available.	Potential for adverse effects on testes suggested based on structurally similar compounds. [2]	No data available
Developmental Toxicity	No data available	No data available	No data available

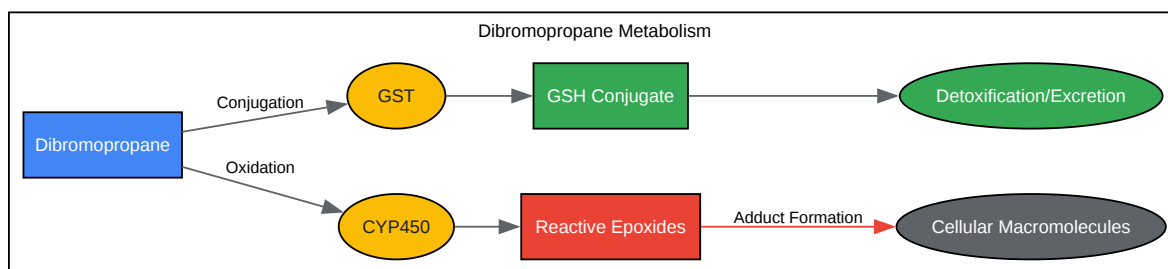
Mechanisms of Toxicity

The toxicity of **dibromopropane** isomers is largely attributed to their metabolism, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Metabolism

1,2-**Dibromopropane** and 1,3-**dibromopropane** are known to be metabolized through two primary pathways: cytochrome P450 (CYP450) oxidation and glutathione (GSH) conjugation.[7]

- Cytochrome P450 Pathway: CYP450 enzymes, particularly CYP2E1, can oxidize **dibromopropanes** to form reactive epoxide intermediates.[7] These epoxides can then be hydrolyzed or further react with cellular components.
- Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of **dibromopropanes** with glutathione. While this is often a detoxification pathway, it can lead to the depletion of cellular GSH stores, rendering cells more susceptible to oxidative stress. [8][9] In some cases, the resulting GSH conjugates can be further metabolized to form reactive species.

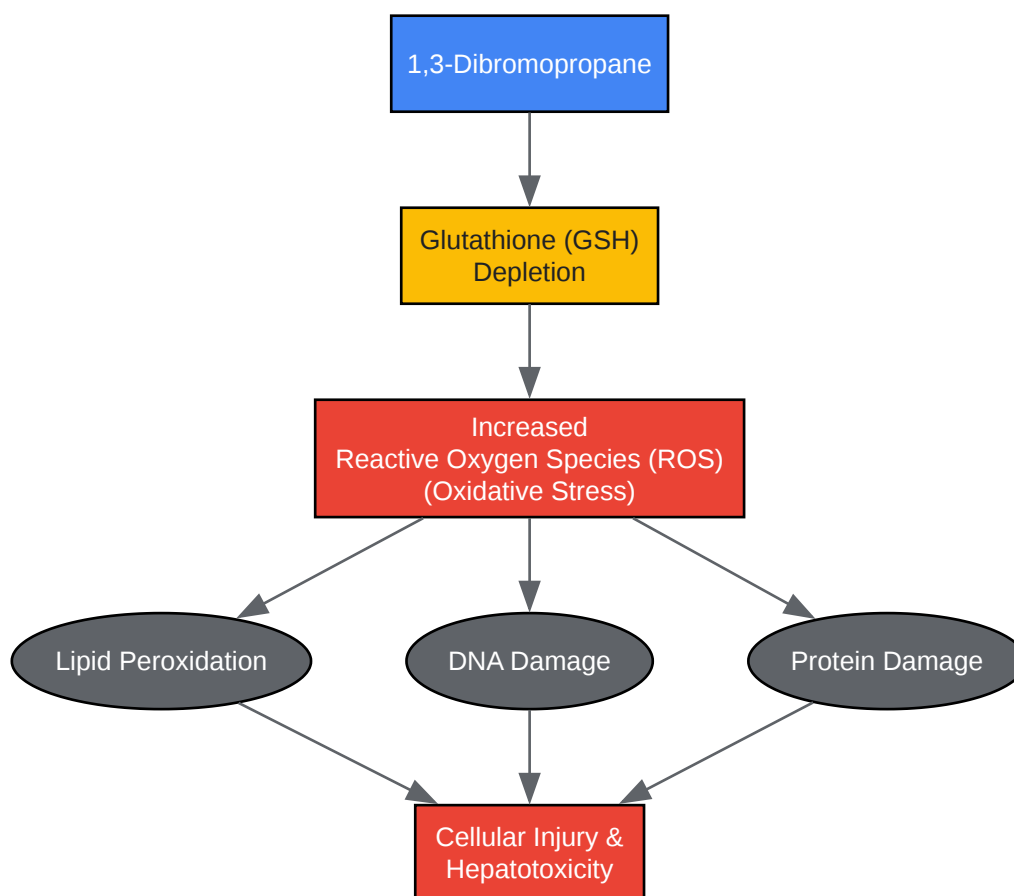


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Metabolic activation pathways of **dibromopropane** isomers.

Oxidative Stress

The depletion of glutathione, a key intracellular antioxidant, is a significant mechanism of toxicity for 1,3-**dibromopropane**. This leads to an imbalance in the cellular redox state and an increase in reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress can damage lipids, proteins, and DNA, contributing to cellular injury and organ toxicity.



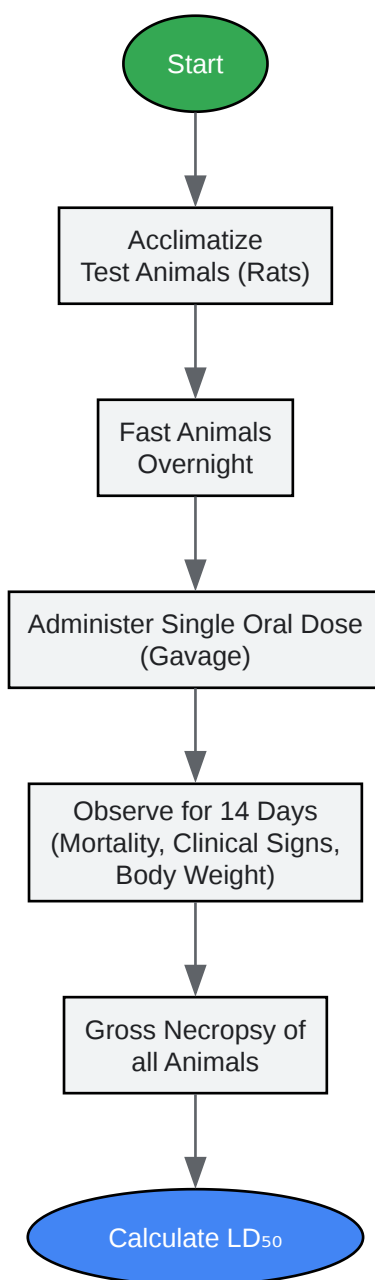
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Oxidative stress-induced toxicity of 1,3-**dibromopropane**.

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of toxicological studies. The following are generalized methodologies based on OECD guidelines for key toxicological endpoints.

Acute Oral Toxicity (based on OECD Guideline 401)



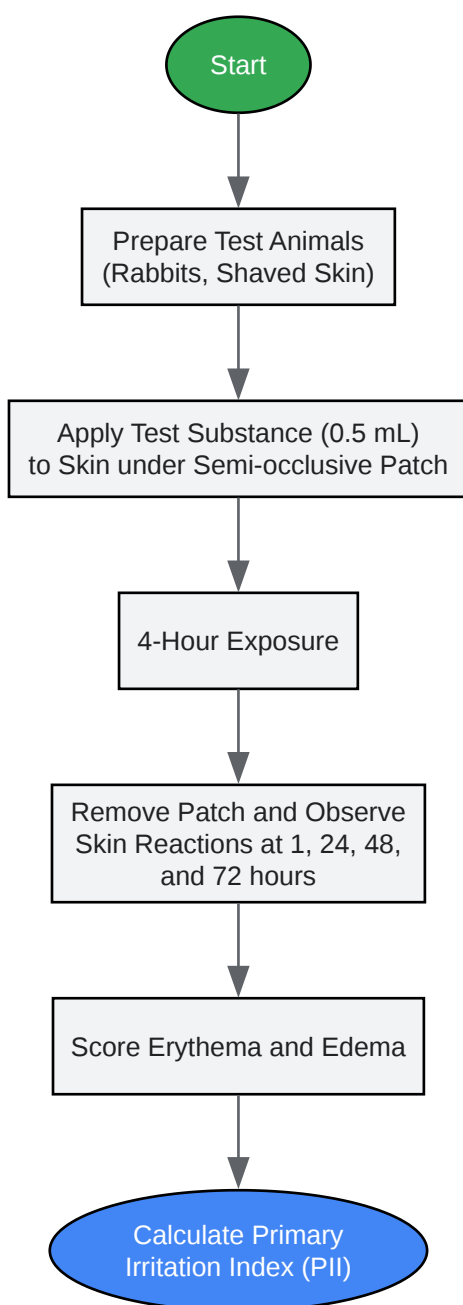
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Workflow for an acute oral toxicity study.

- Test System: Young adult rats of a standard laboratory strain.
- Procedure: A single dose of the test substance is administered by oral gavage to fasted animals. Multiple dose groups are used to determine a dose-response relationship.

- Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Endpoint: The LD₅₀ (the statistically derived dose expected to cause mortality in 50% of the animals) is calculated.

Dermal Irritation (based on OECD Guideline 404)

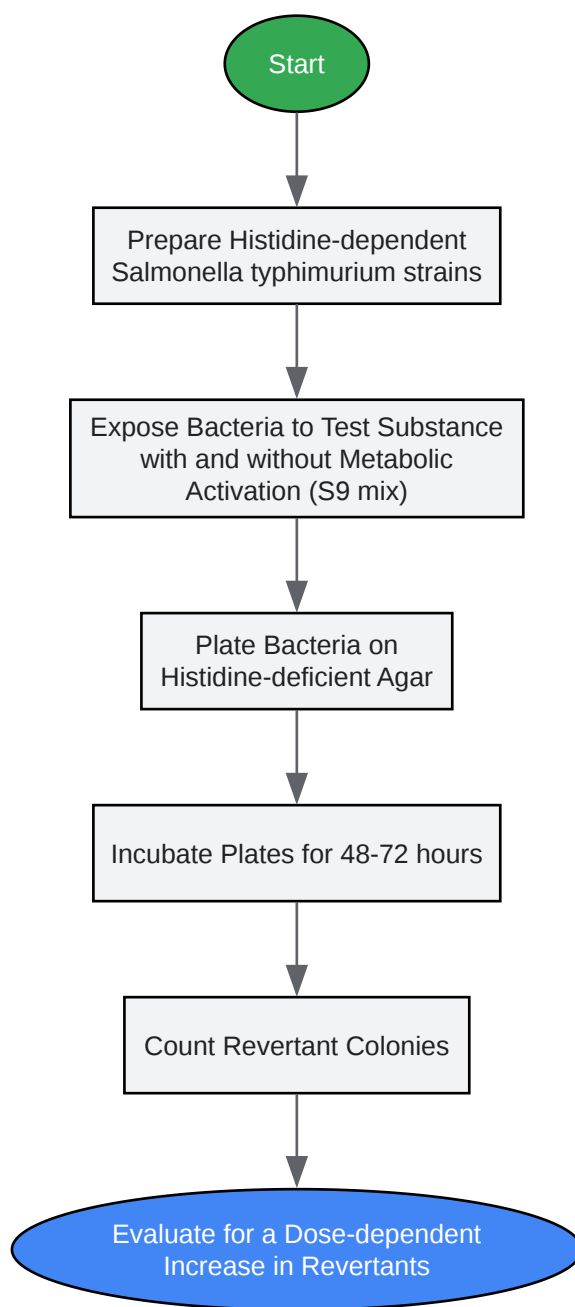


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Workflow for a dermal irritation study.

- Test System: Albino rabbits with healthy, intact skin.
- Procedure: A 0.5 mL or 0.5 g dose of the test substance is applied to a small area of shaved skin and covered with a semi-occlusive dressing for 4 hours.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Observations: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Endpoint: The reactions are scored, and a Primary Irritation Index is calculated.[\[10\]](#)

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)



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Workflow for a bacterial reverse mutation assay.

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537).[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The bacteria

are then plated on a minimal agar medium lacking histidine.[14][16]

- Observations: After incubation, the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[14]

Conclusion

The **dibromopropane** isomers, particularly 1,2-**dibromopropane** and 1,3-**dibromopropane**, exhibit a range of toxicities including acute toxicity, irritation, and genotoxicity. Their mechanisms of toxicity are closely linked to their metabolic activation to reactive species, leading to cellular damage through pathways such as oxidative stress. There is a significant data gap regarding the toxicological profile of 2,2-**dibromopropane**, warranting further investigation. This guide provides a consolidated resource for understanding the current toxicological landscape of these isomers, emphasizing the need for caution in their handling and the importance of further research to fully characterize their potential health risks.

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